1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring substituted with a chlorobenzenesulfonyl group and a methoxyphenyl group, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic route often starts with the preparation of the piperidine core, followed by the introduction of the chlorobenzenesulfonyl and methoxyphenyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and methoxy groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-BROMOBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: This compound features a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-CHLOROBENZENESULFONYL)-N-(4-HYDROXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: The presence of a hydroxyl group instead of a methoxy group can influence its solubility and interactions with biological targets.
1-(4-CHLOROBENZENESULFONYL)-N-(4-METHOXYPHENYL)PIPERIDINE-4-ACETAMIDE: The acetamide group can alter the compound’s pharmacokinetic properties and its potential therapeutic applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-26-17-6-4-16(5-7-17)21-19(23)14-10-12-22(13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-9,14H,10-13H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOZTDMEZWLTTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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